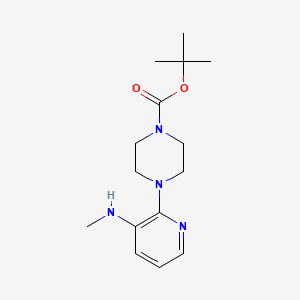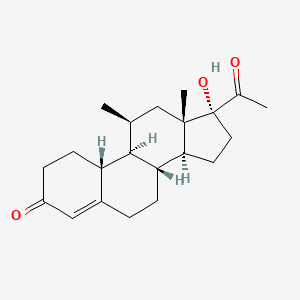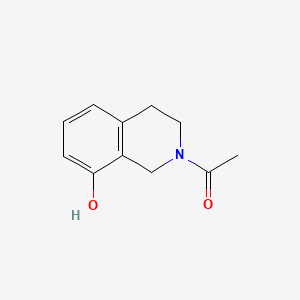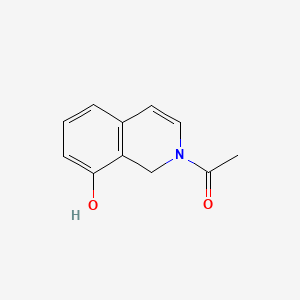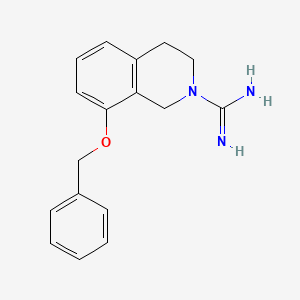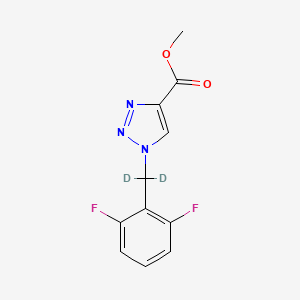
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid Methyl Ester-d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid Methyl Ester-d2 (DFB-d2) is an important fluorinated heterocyclic compound. It is widely used as a building block in organic synthesis and has various applications in the areas of medicinal chemistry, agrochemistry and material science. It is a versatile compound that has been used in a variety of research applications, including drug discovery, biochemical and physiological studies, and lab experiments.
科学的研究の応用
Antimicrobial Agent Synthesis
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have been explored for their potential as antimicrobial agents. For instance, a series of novel compounds derived from this chemical, with different substitutions, have been synthesized and evaluated for their activity against various bacterial and fungal strains, showing moderate to good antimicrobial activities (Jadhav et al., 2017).
Novel Synthetic Methods
Researchers have developed new methods for synthesizing antiepileptic drugs like Rufinamide, which include 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide as a chemical form. These methods involve a one-pot reaction employing solventless, metal-free catalysis without reducing agents, representing a significant advancement in drug synthesis (Bonacorso et al., 2015).
Catalysis Research
The compound has been used in the development of gold(I) complexes for catalysis. For example, the methyl 1H-1,2,3-triazole-4-carboxylate with an electron-withdrawing group has been applied as a ligand for gold(I) cations, showing excellent catalytic efficiency in reactions like allene synthesis and alkyne hydration (Hu et al., 2019).
Anticancer Research
A significant area of research has been the development of compounds with anticancer properties. For instance, derivatives of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid have been synthesized and shown to have potent cytotoxic effects on various human carcinoma cell lines, indicating their potential in cancer treatment (Li et al., 2019).
Ring-Chain Tautomerism Study
Research on ring-chain tautomerism of related compounds, like 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, has been conducted to understand their structural and conformational characteristics. These studies provide valuable insights into the behavior of such compounds in different environments (Pokhodylo & Obushak, 2022).
特性
IUPAC Name |
methyl 1-[dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O2/c1-18-11(17)10-6-16(15-14-10)5-7-8(12)3-2-4-9(7)13/h2-4,6H,5H2,1H3/i5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEURJOWGBWEPY-BFWBPSQCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CC2=C(C=CC=C2F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=CC=C1F)F)N2C=C(N=N2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

